molecular formula C10H10BrClO B13457006 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B13457006
M. Wt: 261.54 g/mol
InChI Key: OECJVARTDUBPEN-UHFFFAOYSA-N
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Description

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran typically involves several steps. One common method includes the bromination of a precursor compound followed by chloromethylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the benzopyran ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-1-benzopyran can be compared with other similar compounds, such as:

  • 6-bromo-8-chloromethyl-4-oxo-4H-chromene-3-carbaldehyde
  • 6-bromo-8-chloroquinoline

These compounds share structural similarities but may differ in their chemical properties and biological activities

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

6-bromo-8-(chloromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H10BrClO/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-5H,1-3,6H2

InChI Key

OECJVARTDUBPEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Br)CCl)OC1

Origin of Product

United States

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